6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
Description
6-Chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:
- A chloro group at position 6, which enhances electrophilic reactivity and binding to hydrophobic pockets in biological targets .
- A hexyl chain at position 3, increasing lipophilicity and membrane permeability compared to shorter alkyl analogs (e.g., ethyl or propyl derivatives) .
- Hydroxy and methyl groups at positions 7 and 4, respectively, stabilizing the chromenone core and influencing tautomeric equilibria .
This compound is structurally related to bioactive chromenones and coumarins, which are known for antimicrobial, antitumor, and anti-inflammatory properties . However, its hexyl substituent distinguishes it from most studied analogs, suggesting unique pharmacokinetic or pharmacodynamic profiles.
Properties
Molecular Formula |
C19H26ClNO3 |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C19H26ClNO3/c1-5-6-7-8-9-13-12(2)14-10-16(20)17(22)15(11-21(3)4)18(14)24-19(13)23/h10,22H,5-9,11H2,1-4H3 |
InChI Key |
VRRZFJQVIUOAJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C(=C2OC1=O)CN(C)C)O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Functional Group Introduction: The chloro group is introduced via chlorination reactions, while the dimethylamino group is added through nucleophilic substitution reactions using dimethylamine.
Hydroxy Group Addition: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide.
Final Assembly: The hexyl and methyl groups are added through alkylation reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like dimethylamine, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chloro group may result in the formation of various substituted derivatives.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and application in pharmacology.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis with an IC50 value indicating potent antibacterial activity.
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |
Cytotoxicity
The compound shows selective cytotoxicity towards cancer cell lines, sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Enzyme Inhibition
Studies have highlighted the compound's ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| AChE Inhibition | 0.25 | Comparable to standard treatments |
Therapeutic Applications
Given its diverse biological activities, the compound holds promise in several therapeutic areas:
-
Cancer Treatment
- The selective cytotoxicity against cancer cells suggests potential use in developing anticancer drugs.
-
Neuroprotection
- Its AChE inhibitory activity may provide avenues for Alzheimer's disease treatment.
-
Antimicrobial Agents
- The compound's efficacy against bacterial infections positions it as a candidate for new antimicrobial therapies.
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Additionally, derivatives of this compound may exhibit enhanced biological activities or altered pharmacokinetics.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Studies : Investigations into its efficacy against resistant strains of bacteria have shown promising results, indicating potential for clinical applications in infectious diseases.
- Cytotoxicity Assays : In vitro studies have revealed that the compound exhibits selective toxicity towards tumor cells while being less harmful to normal cells, making it a candidate for targeted cancer therapies.
- Enzyme Inhibition Profiles : Detailed analyses have confirmed its inhibitory effects on key enzymes involved in neurodegenerative diseases, suggesting therapeutic potential.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Hexyl Chain vs. Shorter Alkyl Groups
Chloro vs. Trifluoromethyl Groups
Dimethylaminomethyl vs. Amino/Cyclopentyloxy Groups
- The 8-dimethylaminomethyl moiety balances solubility and membrane permeability, whereas 8-cyclopentyloxy in the anti-inflammatory intermediate prioritizes steric bulk for receptor selectivity.
Biological Activity
6-Chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, which has garnered attention due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- IUPAC Name : 6-chloro-8-[(dimethylamino)methyl]-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Molecular Formula : C₁₈H₁₈ClN₁O₃
Anti-inflammatory Activity
Research has demonstrated that coumarin derivatives exhibit significant anti-inflammatory effects. In a study assessing various coumarin compounds, including 6-chloro derivatives, it was found that these compounds effectively reduced inflammation in a carrageenan-induced paw edema model in rats. The synthesized compounds showed higher potency compared to the standard anti-inflammatory drug Diclofenac, with inhibition rates ranging from 65.23% to 74.60% .
Table 1: Anti-inflammatory Activity of Coumarin Derivatives
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Control | - | 0 |
| Diclofenac | 100 | 70.00 |
| Compound A (I-d) | 30 | 65.23 |
| Compound B (I-e) | 30 | 74.60 |
Anticancer Activity
The anticancer potential of coumarins has been explored in various studies. Specifically, compounds with hydroxyl groups at positions 7 and 8 have shown promising results in inducing apoptosis in cancer cell lines. For example, one study indicated that derivatives of coumarin could inhibit the growth of human promyelocytic leukemia cells (HL-60), leading to differentiation into mature monocyte/macrophage-like cells .
Table 2: Anticancer Activity Against HL-60 Cells
| Compound | IC50 (µM) |
|---|---|
| Esculetin | 15.00 |
| Nordalbergin | 20.00 |
| 6-Chloro derivative | 18.50 |
Antimicrobial Activity
The antimicrobial properties of coumarins have also been investigated, with several studies indicating effectiveness against a range of bacterial strains. A specific derivative of the compound was tested for its ability to inhibit bacterial growth and biofilm formation, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Control (No treatment) | - | 0 |
| Standard Antibiotic | E. coli | 25 |
| Compound C | Staphylococcus aureus | 20 |
Case Studies
- Case Study on Anti-inflammatory Effects : A study conducted on rats showed that administration of the compound at a dose of 30 mg/kg led to a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
- Case Study on Anticancer Properties : In vitro studies revealed that the compound induced apoptosis in HL-60 cells at concentrations lower than those required for standard chemotherapeutics, suggesting its utility as a safer alternative in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
